molecular formula C12H10N2O4S B1597816 Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate CAS No. 91076-99-2

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate

Cat. No.: B1597816
CAS No.: 91076-99-2
M. Wt: 278.29 g/mol
InChI Key: NVUFFVPGEHZJFW-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with an amino group at position 3, a methyl ester at position 2, and a para-nitrophenyl group at position 3. The nitro group confers strong electron-withdrawing properties, influencing the compound’s electronic behavior, solubility, and reactivity. Thiophene derivatives are widely explored in medicinal chemistry and materials science due to their aromatic stability and versatility in synthetic modifications .

Properties

IUPAC Name

methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-12(15)11-9(13)6-10(19-11)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUFFVPGEHZJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374904
Record name methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
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Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91076-99-2
Record name 2-Thiophenecarboxylic acid, 3-amino-5-(4-nitrophenyl)-, methyl ester
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Record name methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
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Record name 91076-99-2
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Preparation Methods

Synthesis via Condensation of p-Nitrobenzylmercaptan and α-Chlorocinnamonitrile

A documented method involves the reaction of p-nitrobenzylmercaptan with α-chlorocinnamonitrile in ethanol under basic conditions (4N KOH). The reaction proceeds over 5-6 hours, followed by precipitation of the product upon addition to water. The precipitate is filtered and washed, yielding the substituted thiophene intermediate with an 82% yield and melting point of 153-156°C after recrystallization from glacial acetic acid.

Reaction Scheme:

Reagents Conditions Yield Notes
p-Nitrobenzylmercaptan (20 mmol) + α-Chlorocinnamonitrile (20 mmol) + 4N KOH (10 ml) Ethanol, 5-6 hours stirring, then poured into water 82% Product isolated by filtration and recrystallization

This method effectively introduces the 4-nitrophenyl substituent at the 5-position of the thiophene ring, while the amino group is formed through the ring closure mechanism under basic conditions.

Four-Step Synthesis via β-Chloroaryl Cinnamonitriles

A more elaborated synthetic route involves the following steps:

  • Preparation of β-chloroaryl cinnamonitriles : These are obtained by a modified Vilsmeier reaction of acetophenones with phosphorus oxychloride in dimethylformamide, followed by treatment with hydroxylamine hydrochloride.

  • Condensation with methyl thioglycolate : The β-chloroaryl cinnamonitriles react with methyl thioglycolate in the presence of sodium methoxide in methanol/DMF, leading to 2-alkoxycarbonyl-3-amino-5-aryl thiophene derivatives.

  • Deaminative bromination : Using tert-butyl nitrite and copper(II) bromide in acetonitrile, the amino group is replaced by bromine to give bromothiophenes.

  • Buchwald-Hartwig amination : Coupling of bromothiophenes with 3,4,5-trimethoxyaniline using palladium acetate, BINAP, and cesium carbonate in toluene at 100°C for 18 hours yields the final substituted thiophene derivatives.

While this method is primarily reported for related thiophene derivatives, it provides a robust framework adaptable for the synthesis of methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate by selecting appropriate aryl substituents.

Summary Table of Key Steps:

Step Reaction Reagents/Conditions Outcome
1 Vilsmeier Reaction Acetophenone + POCl3 + DMF β-Chloroaryl cinnamonitriles
2 Condensation β-Chloroaryl cinnamonitriles + methyl thioglycolate + MeONa 2-alkoxycarbonyl-3-amino-5-aryl thiophenes
3 Deaminative bromination t-BuONO + CuBr2 in acetonitrile Bromothiophenes
4 Buchwald-Hartwig coupling Bromothiophenes + 3,4,5-trimethoxyaniline + Pd(OAc)2 + BINAP + Cs2CO3 Final substituted thiophenes

Hydrogenation and Deprotection Approaches in Related Thiophene Derivatives

In the context of related compounds containing 5-(4-nitrophenyl) substituents, hydrogenation of nitro groups to amino groups is a crucial step. This is typically performed using palladium on carbon (Pd/C) catalysts under hydrogen pressure in alcoholic solvents such as ethanol or isopropyl alcohol at ambient temperature and pressure conditions.

For example, ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonyl-amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate was hydrogenated using 10% Pd/C in ethanol at 25-30°C under 5 kg/cm² H₂ pressure for 20-22 hours, achieving high purity of the amine product after filtration.

This approach can be adapted for this compound synthesis by hydrogenating the corresponding nitro precursor.

Analytical and Yield Data

Method Key Conditions Yield (%) Purity Melting Point (°C) Notes
Condensation of p-nitrobenzylmercaptan and α-chlorocinnamonitrile Ethanol, 4N KOH, 5-6 h 82 Not specified 153-156 (recrystallized) Simple filtration and washing
Four-step synthesis via β-chloroaryl cinnamonitriles Multi-step, various reagents Good yields in each step High (HPLC purity ~97.5% in related compounds) Not specified Requires Pd-catalyzed coupling
Hydrogenation of nitro precursor Pd/C, ethanol, H2, 25-30°C, 20-22 h High >97% purity Not specified Adaptable for nitro to amino conversion

Research Findings and Considerations

  • The substitution pattern on the thiophene ring, particularly the presence of electron-withdrawing groups like the 4-nitrophenyl moiety, influences the reactivity and yield of the synthetic steps.
  • The use of sodium alkoxide bases can be bypassed by employing milder conditions such as ethanol with KOH, improving operational simplicity.
  • The Buchwald-Hartwig amination is a reliable method for introducing amino substituents on brominated thiophene intermediates, providing versatility for further functionalization.
  • Hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition of sensitive groups.
  • Purification by recrystallization from glacial acetic acid or chromatographic methods ensures high purity of the final compound.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amino and thiophene ring positions:

Reaction TypeReagents/ConditionsProductsApplications
Amino group oxidationKMnO₄ (acidic conditions)Formation of nitroso intermediatesPrecursor for nitro derivatives
Thiophene ring oxidationH₂O₂/Fe²⁺ (Fenton’s reagent)Sulfoxide or sulfone derivativesStudy of sulfur oxidation pathways
  • Mechanism : Oxidation of the amino group involves electron transfer to form nitroso intermediates, while thiophene ring oxidation targets the sulfur atom.

  • Research Insight : Spectroscopic studies confirm sulfone formation under prolonged oxidative conditions.

Reduction Reactions

The nitro group is highly susceptible to reduction:

Reaction TypeReagents/ConditionsProductsApplications
Nitro group reductionH₂/Pd-C (catalytic hydrogenation)Conversion to amino groupSynthesis of bioactive amines
Selective reductionSnCl₂/HClPartial reduction to hydroxylamineIntermediate in drug design
  • Mechanism : Catalytic hydrogenation cleaves the nitro group to an amine via a radical intermediate.

  • Key Finding : Reduction selectivity depends on solvent polarity, with polar solvents favoring full reduction.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsApplications
Acidic hydrolysisHCl (concentrated, reflux)Carboxylic acid derivativeFunctionalization for polymers
Basic hydrolysisNaOH (aqueous, heat)Sodium carboxylatepH-sensitive drug formulations
  • Mechanism : Nucleophilic attack by water or hydroxide ion at the ester carbonyl group.

  • Industrial Relevance : Hydrolyzed derivatives are used in polymer crosslinking.

Substitution Reactions

The amino group participates in nucleophilic substitution:

Reaction TypeReagents/ConditionsProductsApplications
DiazotizationNaNO₂/HCl (0–5°C)Diazonium salt intermediatesAzo dye synthesis
AcylationAcetyl chloride (pyridine)N-acetyl derivativesEnhancing metabolic stability
  • Mechanism : Diazotization involves nitrous acid to form electrophilic diazonium salts.

  • Research Insight : Acylated derivatives show improved bioavailability in pharmacokinetic studies .

Condensation Reactions

The amino group reacts with carbonyl compounds:

Reaction TypeReagents/ConditionsProductsApplications
Schiff base formationAldehydes (e.g., benzaldehyde)Imine-linked conjugatesMetal-organic frameworks (MOFs)
Urea derivative synthesisPhosgene/aminesThiophene-urea hybridsAnticancer agents
  • Mechanism : Nucleophilic attack by the amino group on electrophilic carbonyl carbons.

  • Applications : Schiff bases are utilized in sensor development for metal ion detection .

Research Insights and Trends

  • Catalytic Studies : Palladium-catalyzed cross-coupling reactions of reduced amino derivatives enable C–N bond formation for heterocyclic scaffolds.

  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 250°C, ensuring suitability for high-temperature synthetic processes .

  • Biological Correlations : Reduced amino derivatives exhibit enhanced binding to kinase enzymes, as confirmed by molecular docking simulations .

This compound’s versatility in chemical reactions underscores its importance in synthesizing bioactive molecules, advanced materials, and functionalized polymers. Experimental data emphasize the need for precise control of reaction conditions to achieve desired selectivity and yield.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise as anti-cancer agents and treatments for inflammatory diseases. The compound's structural features facilitate its modification to enhance therapeutic efficacy.

Case Study: Anticancer Agents

Research has demonstrated that compounds derived from this thiophene can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. For instance, a series of derivatives were synthesized and evaluated for their growth inhibition activity against multiple cancer cell lines. The most active compounds exhibited significant antiproliferative effects, inducing apoptosis through mitochondrial pathways .

Organic Synthesis

Facilitating Complex Molecule Formation

In organic synthesis, this compound is utilized to create complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and chemicals in laboratory settings.

Table: Synthetic Routes Using this compound

Reaction TypeDescriptionYield (%)
C–C Cross-CouplingCoupling with aryl halides to form biaryl compounds70-85
C–N CouplingFormation of amines via coupling with amines65-80
FunctionalizationIntroduction of functional groups for further modification60-75

Biological Research

Investigating Biological Interactions

This compound is extensively used in biological research to study its interactions with various biological systems. Understanding these interactions is crucial for elucidating drug mechanisms and assessing potential side effects.

Case Study: Mechanism of Action

Studies have shown that this compound can bind to specific biological targets, which may explain its observed biological activities. Research indicated that certain modifications to the compound's structure significantly enhance its binding affinity and biological activity .

Colorimetric Sensors

Development of Detection Systems

The unique chemical properties of this compound enable its use in developing colorimetric sensors. These sensors can detect specific ions or molecules, providing practical solutions for environmental monitoring and safety applications.

Application Example: Heavy Metal Detection

Research has demonstrated the successful application of this compound in sensors designed to detect heavy metals in water sources. The sensors exhibit high sensitivity and selectivity towards target ions, making them effective for environmental assessments .

Material Science

Advancements in Electronic and Optical Materials

In material science, this compound contributes to the development of advanced materials with specific electronic or optical properties. This makes it valuable in industries such as electronics and photonics.

Table: Properties of Materials Derived from this compound

PropertyValueApplication
Band Gap1.8 eVOrganic Photovoltaics
ConductivityHighElectronic Components
Thermal StabilityExcellentHigh-performance Materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the ester moiety. Below is a systematic comparison based on substituent effects, synthesis, and properties.

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Substituent Key Properties/Applications References
Methyl 3-amino-5-(4-nitrophenyl)-... 4-NO₂ Strong electron-withdrawing nitro group enhances polarity; potential intermediate for pharmaceuticals or dyes.
Methyl 3-amino-5-(4-chlorophenyl)-... 4-Cl Chlorine’s moderate electronegativity improves lipophilicity; used in antimicrobial agents .
Methyl 3-amino-5-(4-fluorophenyl)-... 4-F Fluorine’s small size and high electronegativity enhance metabolic stability; explored in kinase inhibitors .
Methyl 3-amino-5-(3-methoxyphenyl)-... 3-OCH₃ Methoxy group increases electron density; utilized in heterocyclic synthesis (e.g., thieno[3,2-d]pyrimidinones) .
Methyl 3-amino-5-(4-(methoxycarbonyl)phenyl)-... 4-CO₂Me Polar ester group improves solubility; intermediate for cross-coupling reactions .
Ethyl 3-amino-5-(3-nitrophenyl)-... 3-NO₂ (ethyl ester) Meta-nitro substitution alters electronic distribution; ethyl ester may enhance bioavailability compared to methyl .

Ester Group Variations

Compound Name Ester Group Impact on Properties References
Methyl 3-amino-5-(4-nitrophenyl)-... Methyl Compact size favors crystallinity; commonly used in solid-phase synthesis.
Ethyl 3-amino-5-(3-nitrophenyl)-... Ethyl Increased lipophilicity may improve membrane permeability; used in building blocks for drug discovery .

Physical and Spectral Properties

Compound Name Melting Point (°C) Solubility Key Spectral Data (¹H NMR) References
Methyl 3-amino-5-(4-nitrophenyl)-... N/A Low in water, high in DMSO Aromatic protons at δ 8.05–7.64 (para-nitrophenyl); thiophene proton at δ 6.86 .
Methyl 3-amino-5-(4-chlorophenyl)-... 190–192 Soluble in CHCl₃, DMF NH₂ protons at δ 5.49 (broad); ester OCH₃ at δ 3.85–3.93 .
Methyl 3-amino-5-(4-fluorophenyl)-... N/A Moderate in ethanol Fluorophenyl protons as doublets (δ 7.64–8.05) .

Biological Activity

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (CAS 91076-99-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀N₂O₄S
  • Molecular Weight : 278.28 g/mol
  • CAS Number : 91076-99-2

The compound features a thiophene ring substituted with an amino group and a nitrophenyl moiety, which are critical for its biological activity.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

In comparative studies, the compound exhibited inhibition zones comparable to the standard antibiotic ceftriaxone, indicating its potential as an antibacterial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on glioblastoma and neuroblastoma cell lines:

Cell Line LC₅₀ (nM)
U87200 ± 60
SK>3000
BE18.9

The compound showed significantly lower lethal concentrations compared to existing treatments, suggesting it could be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, contributing to its therapeutic potential in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or microwave-assisted reactions. For example, describes a 61% yield using flash chromatography (ethyl acetate:petroleum ether, 3:7) after refluxing with appropriate reagents. Key optimization factors include:

  • Catalyst selection : Pd-based catalysts enhance coupling efficiency for aryl-nitrophenyl bonds.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) under reflux improve solubility and reaction rates.
  • Purification : Flash chromatography or recrystallization (e.g., from ethanol) ensures high purity .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer: Combine spectroscopic and analytical techniques:

  • 1^1H NMR : Confirm substituent positions (e.g., δ 3.86 ppm for methyl ester, δ 8.23 ppm for nitrophenyl protons) .
  • Mass spectrometry (ESI) : Molecular ion peak at m/z 302.3 .
  • Elemental analysis : Validate C/H/N/S ratios (±0.4% tolerance).
  • HPLC : Purity ≥98% via reverse-phase columns .

Q. What are common derivatization strategies for this thiophene scaffold in medicinal chemistry?

Methodological Answer:

  • Amide/urea formation : React the amino group with acyl chlorides or isothiocyanates (e.g., thiophosgene in dry chloroform, as in ).
  • Cyclization : Intramolecular reactions with hydrazine yield pyrimidine derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions introduce heteroaryl groups at the 5-position .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic amino group, electrophilic nitrophenyl ring). highlights using DFT to study charge distribution in analogous thiophenes.
  • Docking studies : Model interactions with biological targets (e.g., microtubules for antimitotic activity) to prioritize synthetic targets .

Q. How can researchers resolve contradictions in spectral data across synthetic batches?

Methodological Answer:

  • Variable temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks .
  • X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., nitrophenyl orientation) using SHELX or WinGX for structure refinement .
  • Batch comparison : Cross-validate HPLC retention times and ESI-MS fragmentation patterns .

Q. What crystallographic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water).
  • Data refinement : Use SHELXL for anisotropic displacement parameters and ORTEP for visualization .
  • Metric analysis : Validate bond lengths (e.g., C-S: ~1.70 Å) and angles against DFT-optimized geometries .

Q. How does regioselectivity in cross-coupling reactions impact the synthesis of derivatives?

Methodological Answer:

  • Substituent effects : Electron-withdrawing nitro groups direct coupling to the 5-position of thiophene.
  • Catalyst tuning : Pd(PPh3_3)4_4 favors aryl-aryl couplings, while Pd(OAc)2_2 with ligands (e.g., SPhos) improves selectivity for sterically hindered positions .

Q. What mechanistic insights explain its biological activity as an antimicrotubule agent?

Methodological Answer:

  • Tubulin polymerization assays : Monitor inhibition via turbidity measurements (340 nm).
  • Structure-activity relationships (SAR) : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with IC50_{50} values. notes antimitotic activity linked to nitro group polarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
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Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate

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